molecular formula C13H11N3O3 B282351 [3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE

[3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE

Cat. No.: B282351
M. Wt: 257.24 g/mol
InChI Key: QRUZFHOYGFQXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring fused with a pyridine ring, and it contains functional groups such as acetyl, hydroxy, oxo, and nitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE typically involves multi-step organic reactions. One common method involves the acylation of a pyrrolidine derivative with an acetylating agent, followed by cyclization and functional group modifications. For example, the synthesis might start with the acylation of 2-methyl-3,1-benzoxazin-4-one with ethyl acetoacetate, followed by cyclization in the presence of sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

[3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The acetyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles can be used to substitute the acetyl group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a diketone, while reduction of the nitrile group would yield an amine derivative.

Scientific Research Applications

[3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

2-(3-acetyl-4-hydroxy-5-oxo-2-pyridin-3-yl-2H-pyrrol-1-yl)acetonitrile

InChI

InChI=1S/C13H11N3O3/c1-8(17)10-11(9-3-2-5-15-7-9)16(6-4-14)13(19)12(10)18/h2-3,5,7,11,18H,6H2,1H3

InChI Key

QRUZFHOYGFQXAA-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)CC#N)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)CC#N)O

Origin of Product

United States

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